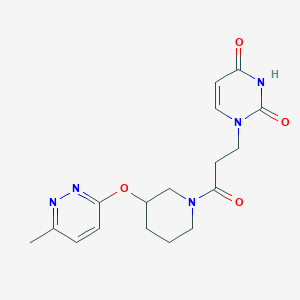

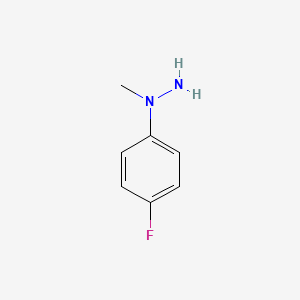

![molecular formula C25H26N2O4S B2667293 3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole CAS No. 1251617-43-2](/img/structure/B2667293.png)

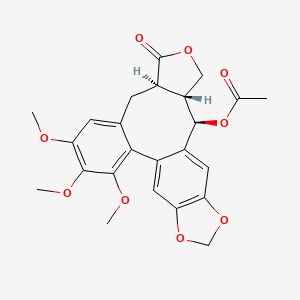

3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is an oxadiazole, which is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the sulfonyl group and the furyl group suggests that this compound might have interesting chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction, followed by the addition of the various substituents. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have an oxadiazole ring substituted with a dimethylphenyl group, a furyl group, and an isobutylphenylsulfonyl group. The exact structure would depend on the positions of these substituents on the oxadiazole ring.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl groups on the phenyl ring. The furyl group might also participate in reactions due to the presence of the oxygen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the sulfonyl group might increase its polarity and affect its solubility in different solvents.科学的研究の応用

Antimycobacterial Activity

Oxadiazole derivatives, including compounds structurally related to 3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimycobacterial activity. One study found that certain oxadiazole mannich bases showed promising activity against M. tuberculosis, highlighting the potential of oxadiazole compounds in treating tuberculosis infections (Ali & Shaharyar, 2007).

Antibacterial and Enzyme Inhibition Potential

Research on 1,3,4-oxadiazole derivatives combined with multiple functionalities, such as azinane and acetamide, demonstrated modest antibacterial potential against various bacterial strains. These compounds also showed notable enzyme inhibition capabilities, suggesting their use in developing new antibacterial agents (Virk et al., 2023).

Agricultural Applications

The oxadiazole moiety, when integrated into sulfone derivatives, exhibited significant antibacterial activities against rice bacterial leaf blight. This suggests that such compounds could serve as effective bactericides for plant protection, offering an alternative to conventional chemical agents. Notably, some derivatives showed better control effects against tobacco bacterial wilt than commercial bactericides, indicating their potential in agricultural applications (Xu et al., 2012).

Anticancer Agents

Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents reveals the promising role of oxadiazole derivatives in cancer research. These compounds exhibited moderate cytotoxicity against breast cancer cell lines, underscoring the potential of oxadiazole frameworks in developing novel anticancer therapies (Redda & Gangapuram, 2007).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.

将来の方向性

The study of such a compound could open up new avenues in various fields, depending on its properties. It could be of interest in materials science, pharmaceutical research, or chemical synthesis, among others.

特性

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-16(2)13-19-6-10-22(11-7-19)32(28,29)15-21-9-12-23(30-21)25-26-24(27-31-25)20-8-5-17(3)18(4)14-20/h5-12,14,16H,13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBXJTODOGNJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

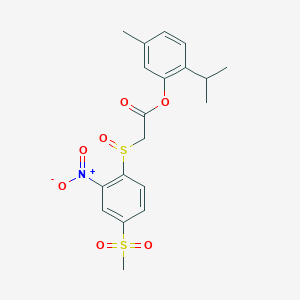

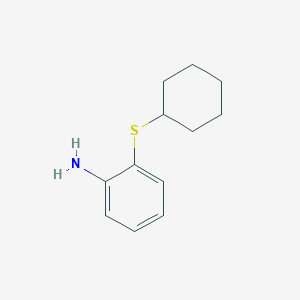

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)

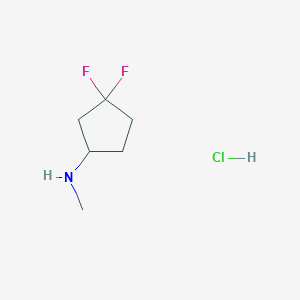

![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)

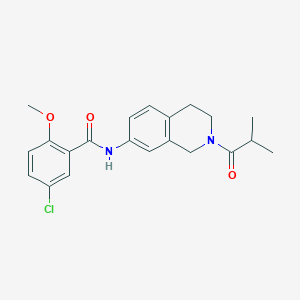

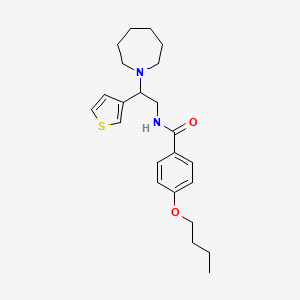

![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)